Sodium 5-oxo-2,5-dihydrofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 5-oxo-2,5-dihydrofuran-3-carboxylate: is a sodium salt derivative of a furan-based compound Furans are a class of aromatic compounds characterized by a five-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
From α-chloro ketones: One method involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide, yielding ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate.
Industrial Production Methods: Industrial production often involves the use of malonic ester and chloroacetic ester in the presence of a base, followed by further reactions to yield the desired sodium salt .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Sodium 5-oxo-2,5-dihydrofuran-3-carboxylate can undergo oxidation reactions, often forming carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions often involve the use of bases like sodium hydroxide or catalysts like palladium.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted furan derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Biology:
- Investigated for its potential biological activities, including anticancer and antimicrobial properties .
Medicine:
Industry:
Mechanism of Action
The mechanism by which sodium 5-oxo-2,5-dihydrofuran-3-carboxylate exerts its effects involves interactions with various molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell growth, apoptosis, and metabolism .
Comparison with Similar Compounds
Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate: Exhibits anticancer properties.
Dimethyl 2,2’-(1,4-phenylene)bis(5-oxo-4-(phenylamino)-2,5-dihydrofuran-3-carboxylate): Used in the synthesis of polyfunctionalized bis-2,5-dihydrofuran-3-carboxylates.
Uniqueness: Sodium 5-oxo-2,5-dihydrofuran-3-carboxylate is unique due to its sodium salt form, which can enhance its solubility and reactivity in various chemical reactions. Its structure also allows for diverse functionalization, making it a versatile compound in synthetic chemistry .
Properties
CAS No. |
1426408-64-1 |
---|---|
Molecular Formula |
C5H3NaO4 |
Molecular Weight |
150.06 g/mol |
IUPAC Name |
sodium;5-oxo-2H-furan-3-carboxylate |
InChI |
InChI=1S/C5H4O4.Na/c6-4-1-3(2-9-4)5(7)8;/h1H,2H2,(H,7,8);/q;+1/p-1 |
InChI Key |
QOWVDPWYYKQDQO-UHFFFAOYSA-M |
Canonical SMILES |
C1C(=CC(=O)O1)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.